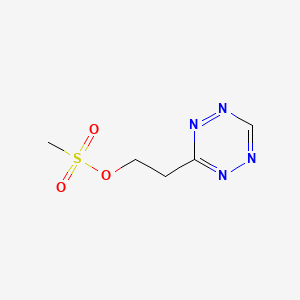
Tetrazine-OMs (methanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-OMs (methanesulfonate) are a class of compounds that have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been studied for their ability to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids, and have been found to be useful in a variety of biochemical and physiological processes. Additionally, the paper will discuss potential future directions for the use of tetrazine-OMs in scientific research.
科学的研究の応用
Tetrazine-OMs have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been used in drug delivery applications to increase the solubility of drugs in aqueous solutions, and to improve the stability of drugs in biological systems. Tetrazine-OMs have also been used in imaging applications to improve the resolution of imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT). Additionally, tetrazine-OMs have been used in therapeutic applications to improve the efficacy of drugs, and to reduce the side effects associated with certain drugs.
作用機序
Tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids. The compounds are able to form stable bonds with these molecules by forming hydrogen bonds and covalent bonds with the molecules. The hydrogen bonds are formed between the nitrogen atoms of the tetrazine-OMs and the oxygen atoms of the biomolecules, while the covalent bonds are formed between the sulfur atoms of the tetrazine-OMs and the carbon atoms of the biomolecules.
Biochemical and Physiological Effects
Tetrazine-OMs have been found to be useful in a variety of biochemical and physiological processes. The compounds have been found to be useful in the delivery of drugs, as well as in the imaging and therapeutic applications discussed above. Additionally, tetrazine-OMs have been found to be useful in the regulation of gene expression, as well as in the regulation of cell signaling pathways.
実験室実験の利点と制限
The use of tetrazine-OMs in lab experiments has a number of advantages and limitations. One of the advantages of using tetrazine-OMs is that they are chemically stable, which makes them ideal for use in a variety of laboratory applications. Additionally, tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, which makes them useful in a variety of biochemical and physiological processes. However, one of the limitations of using tetrazine-OMs is that they are relatively expensive, which can limit their use in certain applications.
将来の方向性
The use of tetrazine-OMs in scientific research is still in its early stages, and there are a number of potential future directions for the use of these compounds. One potential future direction is the use of tetrazine-OMs in the development of new drug delivery systems, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs. Additionally, tetrazine-OMs could be used in the development of new imaging techniques, which could be used to improve the resolution of imaging techniques, such as MRI and CT. Finally, tetrazine-OMs could be used in the development of new therapeutic applications, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs.
合成法
Tetrazine-OMs are typically synthesized by the reaction of a tetrazine derivative with a methanesulfonate. The reaction produces a stable tetrazine-OM, which can then be used in a variety of applications. The synthesis of tetrazine-OMs can be accomplished in a variety of ways, including the use of a microwave-assisted synthesis, a solid-phase synthesis, or a solution-phase synthesis. The synthesis of tetrazine-OMs requires the use of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as a palladium complex or a tin complex.
特性
IUPAC Name |
2-(1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S/c1-13(10,11)12-3-2-5-8-6-4-7-9-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCBBIBEQLNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=NN=CN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-OMs (methanesulfonate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


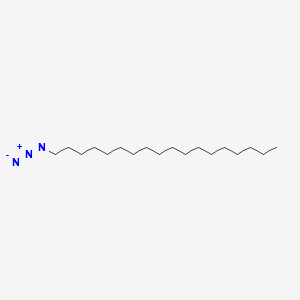
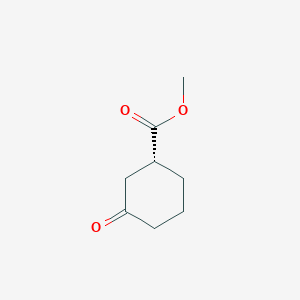

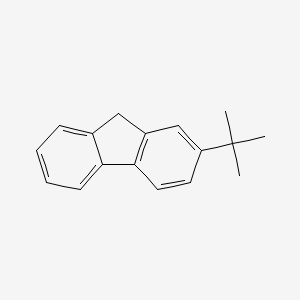
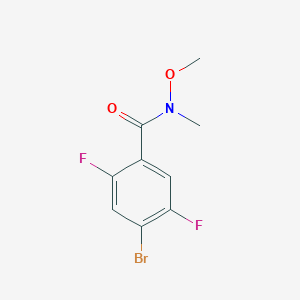
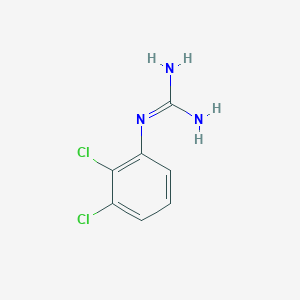
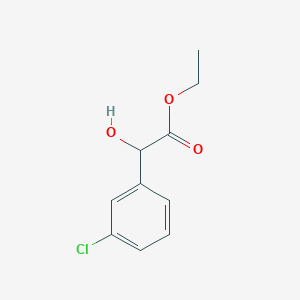
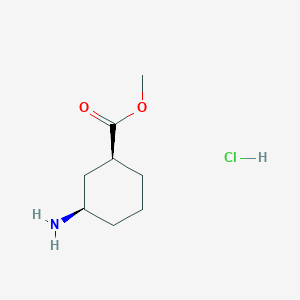
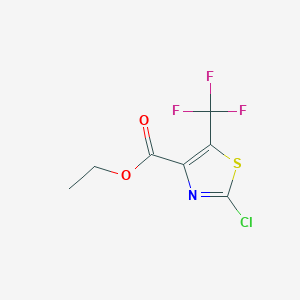

![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)
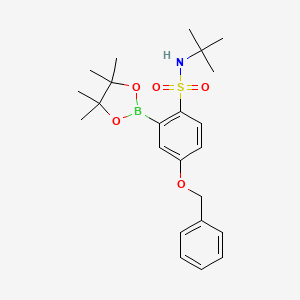
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)